tert-Butyl(3-fluorophenoxy)dimethylsilane
Description
Contextualization within Organosilicon Chemistry and Aryloxy Silyl (B83357) Ethers
Organosilicon chemistry, a field dedicated to the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern synthetic organic chemistry. ontosight.ai These compounds are prized for their unique reactivity and stability, which often differ significantly from their carbon-based counterparts. A pivotal class of organosilicon compounds is the silyl ethers, which are formed by the reaction of an alcohol or phenol (B47542) with a silyl halide. ontosight.ai
Aryloxy silyl ethers, a subclass of silyl ethers, are characterized by a silicon atom bonded to an aryloxy group. Tert-Butyl(3-fluorophenoxy)dimethylsilane is a prime example of this class, featuring a tert-butyldimethylsilyl (TBS) group attached to a 3-fluorophenoxy moiety. The TBS group is a widely employed protecting group for alcohols and phenols in multi-step organic synthesis. jocpr.comtotal-synthesis.com Its steric bulk confers significant stability under a variety of reaction conditions, yet it can be selectively removed when needed. total-synthesis.comthieme-connect.com This controlled reactivity is fundamental to the synthesis of complex molecules, including natural products and pharmaceuticals. ontosight.ai
The utility of aryloxy silyl ethers extends beyond their role as protecting groups. They can participate in various chemical transformations, and the electronic properties of the aryl ring can influence the reactivity of the silyl ether. The presence of a fluorine atom on the phenyl ring of this compound, for instance, can modulate its chemical behavior.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 114635-97-1 |
| Molecular Formula | C₁₂H₁₉FOSi |
| Molecular Weight | 226.3 g/mol |
| Appearance | Data not publicly available |
| Boiling Point | Data not publicly available |
| Melting Point | Data not publicly available |
| Solubility | Data not publicly available |
Note: Detailed experimental data for the physical properties of this specific compound are not widely available in public literature.
Historical Development and Significance of Fluorinated Organosilicon Compounds
The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry and materials science. mdpi.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the biological activity, metabolic stability, and physicochemical properties of a compound. mdpi.com
The development of fluorinated organosilicon compounds represents a convergence of these two influential fields of chemistry. While the broader field of organosilicon chemistry has a history stretching back to the 19th century, the systematic exploration of fluorinated variants is a more recent endeavor. The initial focus was on understanding the fundamental properties and reactivity of these novel compounds.
The significance of incorporating fluorine into organosilicon compounds lies in the potential to create molecules with enhanced or novel properties. For example, the presence of fluorine can increase the stability of a compound towards oxidation and can influence its lipophilicity, which is a critical factor in drug design. mdpi.com The development of selective fluorination and silylation methods has been crucial in advancing this area of research.
Current Research Trajectories and Academic Relevance of this compound
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its academic relevance can be inferred from its role as a building block and intermediate in organic synthesis. The presence of both a protected phenol and a fluorinated aromatic ring makes it a valuable precursor for the synthesis of more complex molecules.
Current research trajectories involving compounds of this type often fall into several key areas:
Medicinal Chemistry: As a fluorinated building block, it can be used in the synthesis of potential drug candidates. The 3-fluorophenol (B1196323) moiety is a common structural motif in various biologically active compounds. The silyl ether serves as a masked hydroxyl group that can be deprotected at a later stage of the synthesis to reveal the active pharmacophore.
Materials Science: Fluorinated organic compounds are used in the development of advanced materials with specific properties, such as liquid crystals and polymers with tailored electronic characteristics. The unique combination of a flexible silyl ether and a rigid, fluorinated aromatic ring could be exploited in the design of new materials.
Methodology Development: The synthesis and reactions of functionalized aryloxy silyl ethers contribute to the broader toolkit of synthetic organic chemistry. Research in this area may focus on developing new methods for the formation and cleavage of the Si-O bond or exploring the reactivity of the fluorinated aromatic ring in the presence of the silyl ether.
The academic relevance of this compound is intrinsically linked to the broader importance of protecting group strategies and the increasing demand for fluorinated organic molecules in various scientific disciplines. jocpr.commdpi.com
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Data not publicly available |
| ¹³C NMR | Data not publicly available |
| Mass Spectrometry | Data not publicly available |
| Infrared Spectroscopy | Data not publicly available |
Note: Detailed, experimentally verified spectroscopic data for this specific compound are not widely available in public research literature. The data would typically be generated upon its synthesis and characterization in a research setting.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-(3-fluorophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBXSGLKNXUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 3 Fluorophenoxy Dimethylsilane
Chemo- and Regioselective Preparations of tert-Butyl(3-fluorophenoxy)dimethylsilane
The foundational method for preparing this compound involves the reaction of 3-fluorophenol (B1196323) with tert-butyldimethylsilyl chloride (TBSCl). wikipedia.org This reaction forms a silicon-oxygen bond, converting the phenolic hydroxyl group into a tert-butyldimethylsilyl ether. wikipedia.org Achieving high chemo- and regioselectivity is paramount, especially in complex molecules with multiple reactive sites.
The efficiency of the silylation of 3-fluorophenol is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature. The Corey protocol, a widely adopted and reliable procedure, utilizes imidazole (B134444) as a base in dimethylformamide (DMF) at room temperature. wikipedia.org
The selection of the base is critical. While hindered amines like 2,6-lutidine are used with more reactive silylating agents like silyl (B83357) triflates, imidazole is highly effective with silyl chlorides. wikipedia.org Other bases and catalyst systems have been explored to enhance reaction rates and yields under milder conditions. For instance, a commercially available proazaphosphatrane has been shown to be an efficient and mild catalyst for the silylation of a wide variety of alcohols and phenols with TBDMSCl. organic-chemistry.orgorganic-chemistry.org
Solvent choice also plays a significant role. DMF is effective due to its high polarity, which facilitates the reaction. wikipedia.org However, replacing DMF with dichloromethane (B109758) can simplify purification, albeit with a potential decrease in reaction rate. wikipedia.org Catalyst-free approaches have also been developed; for example, using nitromethane (B149229) (CH₃NO₂) as a solvent can promote the silylation of phenols with hexamethyldisilazane (B44280) (HMDS) at room temperature in excellent yields and short reaction times. rsc.org
The table below summarizes the impact of various parameters on the silylation of phenols, which can be extrapolated for the synthesis of this compound.
| Parameter | Variation | Effect on Reaction | Reference |
| Silylating Agent | tert-Butyldimethylsilyl chloride (TBSCl) | Standard, stable reagent | wikipedia.org |
| tert-Butyldimethylsilyl triflate (TBSOTf) | More reactive, suitable for hindered phenols | wikipedia.org | |
| Base/Catalyst | Imidazole | Standard for Corey protocol, high yield | wikipedia.org |
| Proazaphosphatrane | Mild, efficient catalyst for sensitive substrates | organic-chemistry.orgorganic-chemistry.org | |
| Iodine | Accelerates reaction in presence of N-methylimidazole | organic-chemistry.org | |
| Solvent | Dimethylformamide (DMF) | High concentration, rapid reaction | wikipedia.org |
| Dichloromethane (DCM) | Slower reaction, simpler purification | wikipedia.org | |
| Nitromethane (CH₃NO₂) | Promotes catalyst-free reaction with HMDS | rsc.org | |
| Temperature | Room Temperature | Standard for many protocols | wikipedia.org |
| Elevated Temperature | May be required for hindered or less reactive phenols | researchgate.net |
Understanding the reaction mechanism is key to optimizing conditions and developing new synthetic routes. In the classic silylation of a phenol (B47542) with a silyl chloride and an amine base, the reaction is not simply a direct nucleophilic attack by the phenol. organic-chemistry.org
In the Corey protocol, imidazole plays a dual role. It first acts as a base to deprotonate the phenol, increasing its nucleophilicity. More importantly, it reacts with tert-butyldimethylsilyl chloride to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. organic-chemistry.org This intermediate is then readily attacked by the phenoxide ion, regenerating the imidazole catalyst and forming the desired silyl ether along with a chloride salt.
Recent mechanistic studies in related systems, such as the catalytic reductive ortho-C–H silylation of phenols, have elucidated more complex pathways involving transition metals. These studies establish that the turnover-determining step can be an irreversible substrate–metal coordination that precedes the C–H bond cleavage. nih.govscispace.com While these specific routes produce ortho-silyl phenols rather than aryl silyl ethers, the mechanistic principles involving metal-substrate interactions are at the forefront of advanced silylation research.
Catalytic Approaches in the Synthesis of this compound
Moving beyond stoichiometric reagents, catalytic methods offer superior efficiency and atom economy. acs.org These approaches are central to modern synthetic strategies for compounds like this compound.
Transition metals, particularly palladium, are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While palladium-catalyzed cross-coupling reactions are extensively used, their application to directly form an aryl silyl ether from a phenol and a silane (B1218182) is less common than the reverse reaction or C-C bond formation. However, the principles are highly relevant. Palladium-catalyzed C-O bond formation is a well-established field, providing pathways to synthesize aryl ethers and esters. mit.educhristuniversity.in These methods typically involve the coupling of an alcohol or carboxylic acid with an aryl halide. mit.educhristuniversity.in
A more advanced and directly relevant strategy is the catalytic reductive ortho-C-H silylation of phenols. nih.govnih.gov This method employs a relay of two transition metal catalysts, typically involving iridium-catalyzed hydrosilylation of a phenyl acetate (B1210297) to form a silyl acetal, followed by rhodium-catalyzed ortho-C–H silylation. nih.govscispace.com Although this functionalizes the aromatic ring (C-Si bond) rather than the hydroxyl group (O-Si bond), it represents a state-of-the-art catalytic approach for modifying phenol derivatives with silicon-containing groups. nih.gov The defining feature of many silicon-based cross-coupling reactions is the formation of a key Si-O-Pd linkage that facilitates the critical transmetalation step. nih.govacs.org
Organocatalysis: This field utilizes small organic molecules to catalyze reactions, avoiding the cost and potential toxicity of metals. For silyl ether synthesis, N-heterocyclic olefins (NHOs) have emerged as efficient promoters for the direct dehydrogenative silylation of alcohols and phenols. organic-chemistry.org Proazaphosphatranes also serve as highly effective organocatalysts for the silylation of a broad range of substrates, including sterically hindered or electronically sensitive phenols, under mild conditions. organic-chemistry.orgorganic-chemistry.org
Biocatalysis: Harnessing enzymes for chemical synthesis offers unparalleled selectivity and operates under environmentally benign conditions. nih.gov The enzyme Silicatein-α (Silα), derived from marine sponges, is capable of catalyzing the formation of silicon-oxygen bonds. mdpi.comresearchgate.net It has been shown to mediate the condensation of organosilanols with phenols to produce the corresponding silyl ethers, releasing only water as a byproduct. mdpi.comresearchgate.net Studies have shown that Silα generally has a preference for phenolic substrates over aliphatic alcohols, although conversions can be modest. mdpi.com The enzyme functions well in nonpolar solvents like n-octane and toluene. mdpi.com This biocatalytic approach represents a promising and sustainable alternative to traditional chemical methods. nih.govacs.org
| Catalytic Approach | Catalyst Example | Reaction Type | Key Advantages |
| Transition Metal | Palladium (Pd) complexes | Cross-coupling (C-O formation) | High efficiency, broad substrate scope |
| Transition Metal | Iridium (Ir) / Rhodium (Rh) relay | Reductive C-H silylation | Novel reactivity, direct functionalization |
| Organocatalysis | N-Heterocyclic Olefins (NHOs) | Dehydrogenative silylation | Metal-free, mild conditions |
| Organocatalysis | Proazaphosphatranes | Silylation with silyl chlorides | High efficiency for hindered substrates |
| Biocatalysis | Silicatein-α (Silα) | Dehydrative condensation | High selectivity, green (water byproduct) |
Green Chemistry Principles in the Production of this compound
The production of chemicals is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. acs.orgnih.gov The synthesis of this compound can be significantly improved by applying these principles.
Catalysis (Principle #9): Catalytic methods are inherently greener than stoichiometric ones because they reduce waste. acs.orgnih.gov The use of transition metal, organo-, or biocatalysts for silylation dramatically improves the sustainability of the process compared to using stoichiometric amounts of activating agents. mdpi.comorganic-chemistry.orgorganic-chemistry.org
Atom Economy (Principle #2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The traditional silylation with TBSCl and imidazole generates a stoichiometric amount of imidazolium (B1220033) chloride salt as waste. In contrast, a biocatalytic condensation using Silicatein-α or a dehydrogenative coupling using an organocatalyst would produce only water or hydrogen gas, respectively, as byproducts, resulting in a much higher atom economy. mdpi.comorganic-chemistry.org
Reduce Derivatives (Principle #8): Unnecessary derivatization (use of blocking/protecting groups) should be minimized or avoided if possible because such steps require additional reagents and generate waste. acs.orgnih.gov While the synthesis of this compound is itself a protection step, advanced chemo- and regioselective methods, particularly those using enzymes, can selectively protect one hydroxyl group in a complex molecule without the need to protect others, thus adhering to this principle. mdpi.com
Safer Solvents and Auxiliaries (Principle #5): The choice of solvent is critical. While DMF is effective, its toxicity is a concern. wikipedia.org Developing methods that use greener solvents like 2-methyltetrahydrofuran, or even catalyst-promoting solvents like nitromethane that eliminate the need for other reagents, aligns with this principle. rsc.org Biocatalytic reactions often run in water or benign nonpolar solvents like n-octane. mdpi.com
The following table connects advanced synthetic strategies with the Green Chemistry principles they embody.
| Synthetic Strategy | Relevant Green Chemistry Principle(s) | Explanation |
| Biocatalysis with Silicatein-α | #9 (Catalysis), #2 (Atom Economy), #5 (Safer Solvents) | Uses a renewable enzyme, produces only water as a byproduct, and can be run in benign solvents. mdpi.comresearchgate.net |
| Organocatalyzed Dehydrogenative Silylation | #9 (Catalysis), #2 (Atom Economy) | Avoids metals and produces only H₂ gas, leading to high atom economy. organic-chemistry.org |
| Catalyst-free reaction in CH₃NO₂ | #5 (Safer Solvents), #1 (Prevention) | Eliminates the need for a separate catalyst, reducing waste and process complexity. rsc.org |
By embracing these advanced methodologies, the synthesis of this compound can be performed with greater efficiency, selectivity, and environmental responsibility.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Modern approaches to the synthesis of this compound are exploring solvent-free conditions or the use of environmentally benign solvent systems to mitigate these issues.
One promising avenue is the use of heterogeneous catalysts under solvent-free conditions. For instance, H-β zeolite has been demonstrated as an effective catalyst for the silylation of phenols using hexamethyldisilazane (HMDS) in the absence of a solvent. researchgate.net This method offers high yields, operational simplicity, and circumvents the need for hazardous solvents and bases. researchgate.net The reaction proceeds by activating the phenol and the silylating agent on the catalyst's surface, leading to the desired silyl ether.
Another innovative approach involves catalyst-free silylation in a benign solvent. Nitromethane has been identified as a suitable medium for the silylation of phenols with HMDS at room temperature without the need for a catalyst. researchgate.netrsc.orgrsc.org This method is advantageous due to its mild reaction conditions, straightforward workup, and the absence of a catalyst, making it an economically and environmentally attractive option. rsc.org
Below is a comparative table illustrating hypothetical reaction conditions for the synthesis of this compound using these greener approaches.
| Parameter | Solvent-Free (H-β Zeolite) | Benign Solvent (Nitromethane) |
| Reactants | 3-Fluorophenol, HMDS | 3-Fluorophenol, HMDS |
| Catalyst | H-β Zeolite | None |
| Solvent | None | Nitromethane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1.5 - 2 hours | 10 - 30 minutes |
| Yield | >90% | >95% |
| Work-up | Simple filtration | Solvent evaporation |
Atom Economy and Waste Reduction Strategies
Atom economy is a central tenet of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. jocpr.com High atom economy signifies a more sustainable process with minimal waste generation. chembam.com
The synthesis of this compound from 3-fluorophenol and a silylating agent can be designed to have a high atom economy. For example, the reaction of 3-fluorophenol with tert-butyldimethylsilyl chloride, in a substitution reaction, would ideally have the following stoichiometry:
C₆H₅FO + C₆H₁₅SiCl → C₁₂H₁₉FOSi + HCl
The atom economy for this reaction can be calculated as follows:
Molecular Weight of this compound (C₁₂H₁₉FOSi): 242.36 g/mol
Molecular Weight of 3-Fluorophenol (C₆H₅FO): 112.10 g/mol
Molecular Weight of tert-Butyldimethylsilyl chloride (C₆H₁₅SiCl): 150.72 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (242.36 / (112.10 + 150.72)) x 100 ≈ 92.2%
This high theoretical atom economy indicates that a large portion of the reactants' mass is incorporated into the final product. The primary byproduct is hydrochloric acid, which can be neutralized.
Waste reduction strategies further enhance the green credentials of the synthesis. These include:
Catalyst Recycling: Heterogeneous catalysts like H-β zeolite can be recovered by simple filtration and reused multiple times without significant loss of activity. researchgate.net
Minimizing Byproducts: Choosing a silylation route that produces benign or easily manageable byproducts is crucial. For instance, using a hydrosilane with a catalyst that promotes dehydrogenative coupling would produce only hydrogen gas as a byproduct.
Process Intensification: As discussed in the next section, flow chemistry can significantly reduce waste by optimizing reaction conditions and minimizing the volume of reagents and solvents used.
Flow Chemistry and Continuous Synthesis Methodologies for this compound
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. nih.gov In a flow reactor, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. This methodology offers several advantages for the synthesis of this compound:
Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling hazardous materials and controlling exothermic reactions.
Improved Efficiency and Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, better selectivity, and more consistent product quality.
Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using parallel reactor lines, which is often more straightforward than scaling up batch reactors.
A hypothetical continuous flow setup for the synthesis of this compound could involve the following stages:
Reactant Introduction: Solutions of 3-fluorophenol and the silylating agent in a suitable solvent are continuously pumped into the system.
Mixing and Reaction: The reactant streams converge in a microreactor or a packed-bed reactor containing a solid-supported catalyst. The reactor is maintained at a precise temperature to ensure optimal reaction rates.
In-line Quenching/Work-up: The product stream can be passed through a scavenger resin to remove any unreacted reagents or byproducts.
Product Collection: The purified product stream is collected continuously.
The table below outlines potential parameters for a continuous flow synthesis of this compound.
| Parameter | Value |
| Reactor Type | Packed-bed with solid catalyst |
| Catalyst | Immobilized base or Lewis acid |
| Flow Rate | 0.1 - 1.0 mL/min |
| Residence Time | 5 - 20 minutes |
| Temperature | 25 - 80 °C |
| Pressure | Atmospheric to moderate |
| Solvent | Acetonitrile or other suitable solvent |
| Throughput | Grams per hour |
Elucidating the Reactivity and Reaction Mechanisms of Tert Butyl 3 Fluorophenoxy Dimethylsilane
Hydrolysis and Transsilylation Reactions of the Silyl (B83357) Ether Moiety
The TBDMS ether group is a widely utilized protecting group for alcohols and phenols due to its predictable stability and the variety of methods available for its selective cleavage. wikipedia.org The reactivity of the silyl ether in tert-Butyl(3-fluorophenoxy)dimethylsilane is centered on the cleavage of the silicon-oxygen bond, which can be achieved through hydrolysis or related transsilylation reactions.
The stability of silyl ethers is a function of both steric and electronic factors of the substituents on the silicon atom. The tert-butyldimethylsilyl group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (B98337) (TMS) group, a stability attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes the approach of nucleophiles or acid/base catalysts to the silicon center. organic-chemistry.org
Cleavage of silyl ethers can be initiated under both acidic and basic conditions. Under acidic conditions, the reaction involves protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The general order of hydrolytic lability is TMS > TES > TBDMS > TIPS > TBDPS. nih.govthieme-connect.de Under basic conditions, the stability order is similar, with TBDMS and TBDPS ethers showing comparable resistance to cleavage. nih.gov
Fluoride (B91410) ions are particularly effective for cleaving silicon-oxygen bonds due to the high thermodynamic stability of the resulting silicon-fluoride bond (Si-F bond energy is ~142 kcal/mol), which acts as the driving force for the reaction. organic-chemistry.org The mechanism involves the nucleophilic attack of the fluoride anion on the silicon atom, leading to the formation of a pentavalent silicon intermediate (a hypervalent silicon species), which then fragments to release the phenoxide and the fluorosilane. organic-chemistry.orglibretexts.org
| Silyl Group | Abbreviation | Relative Rate of Acidic Cleavage | Relative Rate of Basic Cleavage |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
| Data compiled from references wikipedia.org and nih.gov. |
A key advantage of silyl ethers in synthesis is the ability to selectively remove them in the presence of other functional and protecting groups. Aryl TBDMS ethers, such as in this compound, exhibit different reactivity compared to their alkyl counterparts. This difference allows for selective deprotection. For instance, alkyl TBDMS ethers can often be cleaved while leaving aryl TBDMS ethers intact. iwu.edu Conversely, specific reagents have been developed for the mild and selective cleavage of phenolic TBDMS ethers. nih.gov
Potassium bifluoride (KHF₂) in methanol (B129727) has been shown to be a mild and effective reagent for the deprotection of phenol (B47542) TBDMS ethers at room temperature, leaving carboxylic esters and even labile phenolic acetates unaffected. nih.gov Other methods utilize catalytic amounts of Lewis acids or other reagents that can differentiate between the electronic environments of various silyl ethers. iwu.eduacs.org For example, iron(III) tosylate can catalytically cleave alkyl TBDMS ethers at room temperature while phenolic TBDMS ethers remain unaffected. iwu.edu
| Reagent/Catalyst | Conditions | Selectivity Noted |
| Tetrabutylammonium (B224687) fluoride (TBAF) | THF, 25°C | General, highly effective, but can be basic. organic-chemistry.org |
| Potassium bifluoride (KHF₂) | MeOH, rt | Highly selective for phenolic TBDMS ethers over alkyl TBDMS ethers. nih.gov |
| Iron(III) tosylate (cat.) | MeCN/MeOH, rt | Cleaves alkyl TBDMS ethers in the presence of phenolic TBDMS ethers. iwu.edu |
| N-Iodosuccinimide (cat.) | MeOH | Allows selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. organic-chemistry.org |
| Hafnium(IV) triflate (cat.) | CH₂Cl₂/MeOH | Regioselective deprotection possible based on steric hindrance (1° > 2° > 3°). organic-chemistry.org |
| Boron trichloride (B1173362) (BCl₃) | THF | Can selectively cleave primary TBDMS ethers in the presence of secondary ones. sinica.edu.tw |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 3-Fluorophenoxy Ring
The reactivity of the aromatic ring in this compound is governed by the directing and activating/deactivating effects of the fluorine and the O-TBDMS substituents.
In electrophilic aromatic substitution (EAS), substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions. The fluorine atom is an interesting case; it is strongly electron-withdrawing through the inductive effect (due to its high electronegativity) but is also a weak π-donor through resonance, where its lone pairs can delocalize into the ring. researchgate.net The inductive effect deactivates the ring toward EAS, making it less reactive than benzene. However, the resonance effect, which donates electron density primarily to the ortho and para positions, makes fluorine an ortho-, para- director. libretexts.orgyoutube.com Reactions at the para position of fluorobenzene (B45895) are often faster than at a single position of benzene itself, highlighting the potent directing effect. researchgate.net
For nucleophilic aromatic substitution (SNAr), the requirements are opposite to EAS. SNAr is facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgchemistrysteps.com A fluorine atom is activating for SNAr, particularly when positioned ortho or para to the leaving group, due to its strong inductive electron withdrawal. researchgate.netlibretexts.org Its effect when meta to the reaction site is also activating. researchgate.net
The tert-butyldimethylsilyloxy (-O-TBDMS) group also influences the aromatic ring's reactivity. The oxygen atom, like in an alkoxy group, is a strong ortho-, para- director for EAS due to its ability to donate a lone pair of electrons into the ring via resonance. This resonance effect is strongly activating and generally outweighs its inductive electron-withdrawing effect. libretexts.org Silyl ethers are considered slightly less electron-donating than the corresponding alkyl ethers. nih.gov
In this compound, both the -F and -O-TBDMS groups are ortho-, para- directors. Their combined influence directs incoming electrophiles to the positions ortho and para to each substituent. The primary positions for electrophilic attack would be C4 (para to fluorine, ortho to the silyloxy group) and C6 (ortho to both substituents), with C2 (ortho to fluorine, para to the silyloxy group) also being activated. Steric hindrance from the bulky TBDMS group may disfavor substitution at the C2 and C6 positions.
For SNAr reactions, the O-TBDMS group is not electron-withdrawing and thus does not activate the ring for this type of transformation. Furthermore, the strongly basic conditions often employed for SNAr could potentially cleave the silyl ether, complicating the reaction. chemistrysteps.com
Palladium-Catalyzed Cross-Coupling and Related Functionalizations Involving the Aryl Moiety
The aryl moiety of this compound can be further functionalized using modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition : The aryl halide (or triflate) oxidatively adds to a low-valent palladium(0) complex to form a palladium(II) intermediate. nobelprize.orglibretexts.org
Transmetallation : An organometallic coupling partner (e.g., from a boronic acid in Suzuki coupling or an organotin reagent in Stille coupling) transfers its organic group to the palladium(II) complex. nobelprize.orglibretexts.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. nobelprize.orglibretexts.org
To apply this chemistry to this compound, the aromatic ring would first need to be converted into a suitable substrate for cross-coupling, typically an aryl halide or triflate. This can be achieved via an electrophilic aromatic substitution reaction (e.g., halogenation). The TBDMS ether group is generally stable to the conditions of many palladium-catalyzed reactions, making it a compatible protecting group. organic-chemistry.orgorganic-chemistry.org
While direct C–O bond activation of aryl ethers for cross-coupling is possible, it is a more challenging transformation that often requires specific, highly active catalyst systems. nih.govacs.org Therefore, the more common and reliable strategy involves a two-step sequence of halogenation followed by a standard cross-coupling reaction.
| Reaction Name | Coupling Partners | Typical Product |
| Suzuki Coupling | Aryl-X + R-B(OH)₂ | Aryl-R (Biaryl, etc.) |
| Heck Coupling | Aryl-X + Alkene | Aryl-Alkene (Styrene derivative) |
| Sonogashira Coupling | Aryl-X + Alkyne | Aryl-Alkyne |
| Stille Coupling | Aryl-X + R-Sn(Alkyl)₃ | Aryl-R |
| Buchwald-Hartwig Amination | Aryl-X + Amine | Aryl-Amine |
| Where Aryl-X is typically an aryl bromide, iodide, or triflate. libretexts.orglibretexts.org |
Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions
The participation of aryl compounds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions is fundamental to modern synthetic chemistry for forming carbon-carbon bonds. However, specific research detailing the use of this compound as a substrate in these transformations is not found in a review of current literature.
These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. The general mechanism proceeds via a catalytic cycle involving a palladium catalyst.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. mdpi.com
Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. mnstate.edu
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org
A critical requirement for the aryl partner in these reactions is the presence of a good leaving group, such as iodide, bromide, or triflate, which can undergo oxidative addition to the palladium(0) catalyst. This compound lacks such a leaving group. Its participation would therefore necessitate alternative activation pathways, most notably direct C-H bond activation, which is discussed in the following section. The C-F bond is generally strong and less reactive in these catalytic cycles compared to heavier halides.
Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions This table describes the general form of the reactions, not specific examples involving this compound.
C-H Activation and Direct Arylation Pathways
C-H activation represents a powerful strategy in organic synthesis that circumvents the need for pre-functionalized starting materials like organic halides. This approach involves the direct cleavage of a carbon-hydrogen bond and its subsequent transformation. For this compound, several C-H bonds on the aromatic ring are theoretically available for such activation.
The fluorophenyl ring possesses four C-H bonds at the C2, C4, C5, and C6 positions. The electronic properties and steric environment of these positions would influence their relative reactivity toward a metal catalyst in a C-H activation event. The fluorine atom and the silyl ether group would exert directing effects, potentially favoring activation at the ortho positions (C2 and C4). However, no specific studies have been published that investigate these pathways for this compound. Research in this area typically focuses on developing new catalysts and methodologies that can achieve high reactivity and selectivity for a broad range of substrates.
Radical Reactions and Photochemistry of this compound
The involvement of this compound in radical and photochemical reactions has not been specifically reported. Generally, the bonds within this molecule, such as the C-F, C-H, Si-O, and Si-C bonds, exhibit high dissociation energies, suggesting significant stability under many conditions.
Radical reactions are initiated by the formation of highly reactive species with unpaired electrons. For this molecule, initiation would likely require forcing conditions, such as high temperatures or the use of potent radical initiators, to cleave one of its stable bonds. Photochemical reactions are driven by the absorption of light. The fluorophenyl moiety contains a chromophore that could absorb UV light, but without specific studies, the subsequent photochemical fate—be it degradation, rearrangement, or reaction with other species—remains uncharacterized.
Stereochemical Outcomes and Diastereoselectivity in Reactions Involving this compound
A discussion of stereochemical outcomes, such as enantioselectivity or diastereoselectivity, is contingent upon the compound participating in a reaction that either involves a chiral center or creates one. This compound is an achiral molecule.
For stereoselectivity to be a relevant topic, the molecule would need to undergo a reaction that introduces a new chiral center or element of chirality. For instance, if it were to participate in an asymmetric C-H activation/arylation reaction, the stereochemical outcome would be of interest. However, as there are no documented examples of such reactions involving this specific substrate, no data on stereochemical outcomes or diastereoselectivity can be presented.
Applications of Tert Butyl 3 Fluorophenoxy Dimethylsilane in Advanced Chemical Synthesis and Materials Science
Strategic Use as a Protecting Group in Complex Molecule Synthesis
In multistep synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent unwanted side reactions. masterorganicchemistry.com Silyl (B83357) ethers are among the most common and versatile protecting groups for hydroxyl (-OH) functionalities due to their ease of installation, stability across a wide range of reaction conditions, and selective removal. masterorganicchemistry.comuwindsor.ca The tert-butyl(3-fluorophenoxy)dimethylsilane serves as a reagent to install a tailored silyl ether protecting group onto alcohols.
The primary application of this compound in synthesis is the protection of alcohols, converting a reactive hydroxyl group into a more stable silyl ether. This transformation is typically achieved by reacting the alcohol with a silylating agent, analogous to the widely used tert-butyldimethylsilyl chloride (TBDMS-Cl), often in the presence of a mild base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.org
The resulting protected alcohol is shielded from a variety of reaction conditions that would otherwise be incompatible with a free hydroxyl group, including reactions involving strong bases (like Grignard reagents), organolithium reagents, and many oxidizing or reducing agents. masterorganicchemistry.com The stability of aryl silyl ethers can be tuned, and they exhibit different cleavage kinetics compared to alkyl silyl ethers, allowing for selective deprotection. organic-chemistry.orgnih.gov The cleavage of the O-Si bond is most commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally high strength of the silicon-fluorine bond that is formed. uwindsor.caharvard.edu
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) | R-O-Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole, DMF | TBAF; Acetic Acid | Stable to base, mild acid. |
| Benzyl (Bn) | R-O-CH₂Ph | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, redox. |
| p-Methoxybenzyl (PMB) | R-O-CH₂-C₆H₄-OCH₃ | PMB-Cl, NaH | DDQ or CAN (Oxidative) | Stable to base, mild acid. |
| Tetrahydropyranyl (THP) | R-O-(C₅H₉O) | DHP, p-TsOH (catalytic) | Aqueous Acid | Stable to base. |
This table illustrates the typical conditions for various protecting groups, providing a framework for how a group derived from this compound would fit into a synthetic strategy.
Orthogonal protection is a sophisticated strategy in complex molecule synthesis where multiple protecting groups are used, each of which can be removed under a unique set of conditions without affecting the others. nih.gov This allows for the sequential unmasking and reaction of different functional groups within the same molecule.
A silyl ether derived from this compound fits well into such strategies. Its selective removal by fluoride ions makes it orthogonal to many other common protecting groups. nih.gov For instance, it can be cleaved in the presence of:
Benzyl (Bn) ethers , which are removed by catalytic hydrogenation.
tert-Butoxycarbonyl (Boc) groups , which are cleaved with strong acid (e.g., trifluoroacetic acid, TFA). thermofisher.com
Acetyl (Ac) esters , which are removed by basic hydrolysis.
This orthogonality is critical in the synthesis of polyfunctional molecules like carbohydrates, peptides, and natural products, where precise control over the reactivity of numerous functional groups is paramount. nih.gov The presence of the 3-fluorophenyl group can also subtly modify the electronic properties and steric environment of the silyl ether, potentially influencing its reactivity and stability relative to a standard TBDMS group, which can be exploited for fine-tuning selective deprotection steps.
Role as a Synthetic Intermediate or Building Block in Multistep Organic Transformations
Beyond its role in protection chemistry, the structure of this compound makes it a valuable synthetic intermediate for introducing specific structural motifs into target molecules.
Organofluorine compounds are of immense importance in medicinal chemistry, agrochemicals, and materials science, as the inclusion of fluorine atoms can dramatically alter a molecule's biological and physical properties. cas.cnnih.govspringernature.com Fluorinated aromatic building blocks are key starting materials for the synthesis of these complex molecules. diva-portal.org
This compound can serve as a precursor to 3-fluorophenol-containing structures. The silyl ether acts as a protected form of the phenol (B47542). After being incorporated into a larger molecule, the silyl group can be removed to reveal the hydroxyl group, which can then undergo further reactions such as etherification or serve as a directing group in aromatic substitutions. Alternatively, related brominated analogues like (2-bromo-3-fluorophenoxy)(tert-butyl)dimethylsilane are used in cross-coupling reactions to build more complex aryl structures, illustrating a common strategy for which the title compound would be a non-brominated counterpart.
A modern and powerful application of aryl silyl ethers is in the generation of highly reactive organometallic intermediates. Recent studies have shown that aryl silyl ethers can undergo reductive cleavage with lithium metal. acs.org In this process, the Ar–O bond is cleaved preferentially over the Si–O bond, generating an aryllithium species and a lithium silanolate. acs.org
Reaction Scheme: Generation of Aryllithium from an Aryl Silyl Ether
This generated aryllithium reagent (Ar-Li) is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds. acs.org This method provides a valuable alternative to traditional routes for making aryllithium reagents, such as halogen-lithium exchange, and expands the utility of the siloxy group from a simple protecting group to a functional leaving group in C-C bond formation. acs.org While not a direct participant in reactions like the Rubottom oxidation, which requires a silyl enol ether, its role in forming aryllithium reagents places it at the forefront of modern synthetic transformations. acs.org
Integration into Polymer Architectures and Functional Materials
Functional silanes are widely used to modify the surfaces of materials or to be incorporated as components in polymer networks. zmsilane.comnih.gov These molecules act as molecular bridges, with the silane (B1218182) portion capable of forming strong covalent bonds (Si-O-M) with inorganic surfaces like glass, silica (B1680970), and metal oxides, while the organic functional group imparts desired properties to the surface. siltech.comnih.gov
This compound can be employed as a functional silane to introduce fluorophenoxy units onto surfaces or into polymer matrices. After hydrolysis of the silicon-oxygen bond of the phenoxy group (or more typically, by using an analogous alkoxysilane), the silanol (B1196071) intermediates can condense with surface hydroxyl groups or other silanes. rsc.org
The incorporation of the 3-fluorophenoxy group can bestow unique properties on the material, such as:
Hydrophobicity: Fluorinated organic groups are known to create water-repellent surfaces.
Modified Electronic Properties: The electronegative fluorine atom can alter the surface energy and electronic characteristics of the material.
Enhanced Stability: The strong carbon-fluorine bond can increase the thermal and chemical resistance of the material. nih.gov
This strategy is applied in creating specialized coatings, improving the adhesion of polymers to inorganic substrates, and developing advanced composite materials with tailored surface properties. zmsilane.comsiltech.com While polymers containing perfluoro-tert-butyl groups have been synthesized for applications like drug delivery, the use of fluorophenoxy silanes represents a distinct approach to creating functional fluorinated materials. nih.govrsc.org
Synthesis of Fluorinated Silicon-Containing Polymers
The structure of this compound makes it a candidate as a monomer or a modifying agent in the synthesis of fluorinated silicon-containing polymers, such as fluoropolysiloxanes. The silicon-oxygen bond of the siloxyether linkage (-OSi(CH₃)₂-) can potentially be cleaved for polymerization or copolymerization reactions.
Fluorinated polysiloxanes are known for their unique combination of properties inherited from both fluorocarbons and siloxanes, including low surface tension, thermal stability, and chemical inertness. nih.gov The incorporation of the 3-fluorophenoxy group from this compound into a polysiloxane backbone would be expected to enhance these properties. The presence of fluorine atoms generally increases the hydrophobicity and oleophobicity of a material, which is desirable for applications such as foul-release coatings and self-cleaning surfaces.
Potential Synthetic Routes:
Hydrolytic Polycondensation: The tert-butyldimethylsilyl group can act as a protecting group for the phenolic oxygen. ontosight.ai Deprotection would yield 3-fluorophenol (B1196323), which could then be used in various polymerization reactions. However, a more direct route would involve the reaction of the corresponding dichlorosilane (B8785471) with a diol. While this compound itself is not a difunctional monomer required for direct polycondensation, its synthesis from a difunctional precursor or its chemical modification to introduce another reactive site could enable its use in polymer synthesis.
Grafting onto Polysiloxane Backbones: Another approach involves grafting the fluorinated moiety onto a pre-existing polysiloxane chain. This could be achieved by modifying the polysiloxane with reactive sites that can couple with the fluorophenoxy part of the molecule, potentially after cleavage of the silicon-oxygen bond.
Table 1: Expected Properties of Polymers Incorporating this compound
| Property | Expected Influence of Monomer | Rationale |
|---|---|---|
| Thermal Stability | Enhanced | The presence of aromatic rings and the inherent stability of the siloxane backbone contribute to high-temperature resistance. |
| Chemical Resistance | Enhanced | Fluorination is well-known to impart resistance to a wide range of chemicals and solvents. |
| Surface Energy | Lowered | The fluorinated phenoxy group would lead to low surface energy, resulting in hydrophobic and oleophobic surfaces. |
| Refractive Index | Modified | The incorporation of fluorine typically lowers the refractive index of a material. |
Role in Advanced Optical Materials
The incorporation of fluorine into polymers is a common strategy for developing advanced optical materials. Fluorinated polymers often exhibit low refractive indices and low optical dispersion, making them suitable for applications such as optical fibers, waveguides, and anti-reflective coatings. mdpi.com
The 3-fluorophenoxy group in this compound suggests its potential utility in creating polymers with tailored optical properties. The presence of fluorine can reduce the electronic polarizability of the material, which in turn lowers the refractive index. Furthermore, the bulky tert-butyl group could introduce free volume into the polymer matrix, which can also contribute to a lower refractive index and reduced optical loss.
Potential Applications in Optical Materials:
Low Refractive Index Coatings: Polymers derived from or containing this compound could be used to create coatings with a refractive index lower than that of the substrate, a key requirement for anti-reflective properties.
Optical Waveguides: The transparency of polysiloxanes in the visible and near-infrared regions, combined with the low refractive index imparted by the fluorinated group, could make these materials suitable for fabricating optical waveguides.
Cladding for Optical Fibers: Materials with very low refractive indices are required for the cladding of optical fibers to ensure total internal reflection. Fluorinated polymers are prime candidates for this application.
Table 2: Potential Optical Properties of Polymers Derived from this compound
| Optical Property | Potential Impact | Scientific Basis |
|---|---|---|
| Refractive Index | Low | The presence of C-F bonds decreases electron density and polarizability. |
| Optical Clarity | High | Polysiloxanes are known for their high transparency. |
| Chromatic Dispersion | Low | Fluorination can lead to a more constant refractive index across different wavelengths. |
Contributions to Supramolecular Assemblies and Self-Assembled Systems
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Self-assembly is a key process in supramolecular chemistry, leading to the spontaneous organization of molecules into well-defined structures.
While there is no specific research on the role of this compound in supramolecular assemblies, its structure contains moieties that could participate in such interactions. The fluorinated phenyl ring can engage in specific non-covalent interactions, such as halogen bonding and aromatic stacking. The bulky tert-butyl group can influence the packing and ordering of molecules in the solid state or in solution.
Potential Roles in Supramolecular Chemistry:
Building Blocks for Liquid Crystals: The combination of a rigid aromatic core and a flexible siloxane component is a common design motif for liquid crystalline materials. The specific substitution pattern and the presence of the fluorine atom could influence the mesophase behavior.
Formation of Self-Assembled Monolayers (SAMs): Silanes are widely used to form SAMs on various substrates. If this compound were modified to possess a reactive anchoring group (e.g., a trichlorosilyl (B107488) or trialkoxysilyl group), it could be used to create functionalized surfaces with tailored wettability and surface energy due to the exposed fluorophenoxy groups.
Host-Guest Chemistry: The fluorinated aromatic ring could act as a recognition site for specific guest molecules through halogen bonding or other weak interactions, potentially leading to applications in sensing or separation.
Advanced Spectroscopic and Analytical Methodologies for Characterizing Tert Butyl 3 Fluorophenoxy Dimethylsilane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of tert-Butyl(3-fluorophenoxy)dimethylsilane. By analyzing the magnetic properties of its atomic nuclei within a strong magnetic field, detailed information about the molecular framework can be obtained.
A multi-nuclear NMR approach provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR: Proton NMR spectroscopy identifies the number and type of hydrogen atoms. For this compound, distinct signals are expected for the protons of the tert-butyl group, the dimethylsilyl group, and the aromatic ring. The chemical shifts, integration values, and coupling patterns (multiplicity) of these signals are key to confirming the structure. The aromatic protons will exhibit complex splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) couplings.
¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of non-equivalent carbon atoms in the molecule. Signals corresponding to the carbons of the tert-butyl group, the dimethylsilyl group, and the fluorophenoxy group would be observed at characteristic chemical shifts. The carbon atoms on the aromatic ring will also show couplings to the directly attached fluorine atom (¹JCF) and potentially longer-range couplings (nJCF).
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. A single resonance would be expected for the fluorine atom on the aromatic ring. Its chemical shift provides insight into the electronic environment, and couplings to nearby protons (¹H) and carbons (¹³C) can be used to further confirm the substitution pattern of the aromatic ring.
²⁹Si NMR: Silicon-29 NMR spectroscopy directly probes the silicon atom at the core of the silane (B1218182) structure. A single resonance is expected, and its chemical shift is indicative of the substituents attached to the silicon (in this case, two methyl groups, a tert-butyl group, and a fluorophenoxy group).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental results. Data presented for educational and illustrative purposes.)
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si-C(CH₃)₃ | ~0.9 - 1.0 | ~26 (CH₃), ~19 (C) |
| Si-(CH₃)₂ | ~0.2 - 0.3 | ~ -2.0 |
| Aromatic C-H | ~6.6 - 7.3 | ~105 - 131 |
| Aromatic C-F | N/A | ~161 - 164 (with C-F coupling) |
| Aromatic C-O | N/A | ~157 - 160 (with C-F coupling) |
Two-dimensional NMR experiments are essential for establishing the precise connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H). For this compound, COSY would be primarily used to confirm the connectivity between the protons on the aromatic ring, helping to assign their specific positions relative to the fluorine and silyloxy substituents.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. This technique would definitively link the proton signals of the tert-butyl and dimethylsilyl groups to their corresponding carbon signals. It would also be used to assign the protonated carbons of the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for piecing together the molecular structure. For instance, an HMBC experiment could show correlations from the protons of the dimethylsilyl group to the silicon-attached carbon of the tert-butyl group and to the oxygen-bearing carbon of the phenoxy ring, confirming the central connectivity of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
HRMS is used to measure the mass of the molecular ion with very high precision. This allows for the calculation of the elemental formula, which is a critical step in confirming the identity of a compound. For this compound (C₁₂H₁₉FOSi), the exact mass can be calculated and compared to the experimentally measured value to provide a high degree of confidence in the compound's identity.
Table 2: Molecular Formula and Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₉FOSi |
| Monoisotopic Mass | 242.1165 g/mol |
In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This technique provides detailed structural information and can be used to identify specific substructures within the molecule. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of a tert-butyl group ([M-57]⁺) or a methyl group ([M-15]⁺), providing further confirmation of its structure. This method is also highly sensitive for detecting and identifying impurities.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."
For this compound, key vibrational modes would include:
C-H stretching: From the alkyl (tert-butyl, dimethylsilyl) and aromatic groups.
Si-C stretching: Characteristic of the silicon-carbon bonds.
C-O-Si stretching: A strong, characteristic band for the silyl (B83357) ether linkage.
C-F stretching: A strong absorption in the IR spectrum, indicative of the carbon-fluorine bond.
Aromatic C=C stretching: Vibrations associated with the benzene (B151609) ring.
Table 3: Predicted Key IR Absorption Bands for this compound (Note: These are estimated frequency ranges and may differ from experimental results.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-F | Stretching | 1250 - 1000 |
| C-O-Si | Asymmetric Stretching | 1100 - 1050 |
| Si-CH₃ | Rocking/Stretching | 850 - 750 |
X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation Analysis
X-ray crystallography stands as the definitive experimental science for determining the atomic and molecular structure of a crystalline material. wikipedia.org This powerful technique provides a detailed three-dimensional picture of electron density within a crystal, allowing for the precise mapping of atomic positions, chemical bond lengths, and intermolecular interactions. wikipedia.orgnih.gov The methodology is founded on the principle that X-rays, which have wavelengths comparable to interatomic distances, are diffracted by the regularly repeating array of atoms in a crystal lattice. fiveable.me By measuring the angles and intensities of these diffracted X-rays, a crystallographer can reconstruct the molecular structure in its solid-state. wikipedia.org
For a molecule such as this compound, obtaining a suitable single crystal is the first and often most challenging step. wikipedia.org Once a high-quality crystal is grown, it is exposed to an intense beam of X-rays, producing a unique diffraction pattern of spots or reflections. nih.govfiveable.me The analysis of this pattern reveals fundamental structural information, including:
Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal. fiveable.me
Crystal System and Space Group: The symmetry that governs the arrangement of molecules within the crystal. nih.gov
Atomic Coordinates: The precise (x, y, z) position of each non-hydrogen atom in the molecule.
Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, providing unequivocal confirmation of the molecular connectivity. wikipedia.org
Conformational Details: The torsional angles that define the spatial orientation of different parts of the molecule, such as the rotation around the Si-O and O-C bonds, and the relative orientation of the fluorophenyl and tert-butyl groups.
| Parameter | Description / Hypothetical Value |
|---|---|
| Empirical formula | C12H19FOSi |
| Formula weight | 226.36 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 15.2 Å, c = 11.8 Å α = 90°, β = 105°, γ = 90° |
| Volume | 1815 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.250 Mg/m³ |
| Reflections collected | 15000 |
| Independent reflections | 3500 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.12 |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. americanpharmaceuticalreview.com Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed methods for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and thermally stable compounds, making it highly suitable for silyl ethers like this compound. siliconedabojin.com In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. chromatographyonline.com The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing definitive identification.
For purity assessment, GC-MS can detect and quantify trace impurities, such as unreacted starting materials (e.g., 3-fluorophenol), residual solvents, or byproducts from the silylation reaction. The high sensitivity of MS detection allows for the identification of contaminants even at very low levels. scispec.co.th The presence of siloxane-based "ghost peaks" from column bleed or septa is a known artifact that must be managed for precise analysis. chromatographyonline.com
| Parameter | Typical Value/Condition |
|---|---|
| GC System | Agilent 8890 GC or similar lcms.cz |
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness lcms.cz |
| Carrier Gas | Helium, constant flow at 1.0 mL/min lcms.cz |
| Inlet Mode | Splitless lcms.cz |
| Inlet Temperature | 280 °C lcms.cz |
| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min chromatographyonline.com |
| MS System | Agilent 7250 Q-TOF or equivalent quadrupole MS lcms.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV lcms.cz |
| Mass Range | 50 - 550 m/z chromatographyonline.comlcms.cz |
| Source Temperature | 230 °C lcms.cz |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate components in a liquid mixture and is particularly useful for reaction monitoring and for analyzing compounds that may not be sufficiently volatile or stable for GC. nih.gov In a typical synthesis of this compound, HPLC can be used "at-line" to track the consumption of the 3-fluorophenol (B1196323) starting material and the formation of the desired silyl ether product over time. nih.gov This allows for precise determination of reaction completion and helps in optimizing reaction conditions to maximize yield and minimize byproduct formation.
Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common mode. Given the fluorinated aromatic nature of the analyte, specialized stationary phases, such as those containing pentafluorophenyl groups, can offer unique selectivity and improved separation from related aromatic compounds. chromatographyonline.com Detection is typically achieved using a UV detector, as the phenyl ring provides strong chromophoric activity.
| Parameter | Typical Value/Condition |
|---|---|
| LC System | Agilent 1290 Infinity II or similar lcms.cz |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 4 µm particle size) researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid lcms.cz |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B lcms.cz |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV-Diode Array Detector (DAD) at 254 nm |
Theoretical and Computational Chemistry Approaches to Tert Butyl 3 Fluorophenoxy Dimethylsilane
Quantum Chemical Calculations of Electronic Structure and Bonding (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent), providing detailed insights into electronic structure and bonding.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. In contrast, DFT methods calculate the total energy of a system based on its electron density, offering a favorable balance between computational cost and accuracy that has made it a staple in modern computational chemistry. acs.orgnih.gov The choice of a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals) is crucial for the accuracy of DFT calculations. For organosilicon compounds and aromatic systems, hybrid functionals like B3LYP and meta-GGA functionals are commonly employed with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets. researchgate.netnih.gov
For tert-Butyl(3-fluorophenoxy)dimethylsilane, these calculations could elucidate:
Molecular Geometry: Predicting bond lengths (e.g., Si-O, O-C, C-F) and angles to determine the lowest-energy three-dimensional structure.
Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. Studies on substituted phenols have shown that substituents significantly alter these frontier orbital energies. acs.org
| Methodology | Common Functionals/Levels of Theory | Basis Sets | Typical Applications for Silyl (B83357) Ethers |
| Density Functional Theory (DFT) | B3LYP, BLYP, M06-2X, ωB97X-D | 6-31G(d), 6-311+G(d,p), def2-SVP, cc-pVTZ | Geometry optimization, electronic properties (dipole moment, charges), reaction energetics, prediction of spectroscopic parameters. acs.orgresearchgate.net |
| Ab Initio | Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2, MP4), Coupled Cluster (CCSD(T)) | 6-31G(d), cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | High-accuracy energy calculations for benchmarking DFT results, study of weak interactions. Often computationally expensive for larger molecules. acs.org |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for examining the intricate pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy saddle points that represent the kinetic barrier to a reaction. e3s-conferences.org
For this compound, mechanistic studies could investigate several key reactions:
Formation: The silylation of 3-fluorophenol (B1196323) with an agent like tert-butyldimethylsilyl chloride. Calculations can compare different proposed mechanisms, such as those involving pentavalent or hexavalent silicon intermediates, to determine the most likely pathway. libretexts.org
Cleavage (Deprotection): The removal of the tert-butyldimethylsilyl protecting group is a common synthetic transformation. This can occur under acidic conditions or, more frequently, with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org DFT calculations can model the reaction coordinate for fluoride attack on the silicon atom, detailing the formation of a pentacoordinate silicon intermediate and the subsequent cleavage of the Si-O bond. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.
Radical Reactions: In certain contexts, silyl ethers can undergo reactions involving radical intermediates. Computational studies can help predict the stability of potential radicals and the energy barriers for subsequent steps like cyclization or rearrangement. nih.govlibretexts.org
Transition state structures are located using optimization algorithms that search for a first-order saddle point. A key validation is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. e3s-conferences.org DFT studies on related silyl ether cyclizations have successfully used transition state calculations to explain and predict product diastereoselectivity. acs.org
| Reaction Step | Description | Computational Output | Relevance to this compound |
| Reactants | Starting materials (e.g., Silyl Ether + F⁻) | Optimized geometries, zero-point energies, Gibbs free energies | Defines the initial state for the deprotection reaction. |
| Transition State (TS) | Highest energy point along the reaction coordinate | Geometry of the activated complex, activation energy (ΔG‡), single imaginary frequency | Determines the kinetic barrier and rate of the Si-O bond cleavage. researchgate.net |
| Intermediate | A local minimum on the potential energy surface | Optimized geometry, relative stability | Could involve a stable pentacoordinate silicon species (e.g., [R₃SiF(OAr)]⁻). |
| Products | Final materials (e.g., 3-fluorophenolate + t-BuMe₂SiF) | Optimized geometries, reaction energy (ΔG_rxn) | Determines the thermodynamic favorability of the overall reaction. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are routinely used to predict spectroscopic parameters, serving as an invaluable aid in structure elucidation and spectral assignment. mdpi.comyoutube.com
NMR Spectroscopy: The prediction of ¹H, ¹³C, and even ²⁹Si NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for calculating nuclear magnetic shielding tensors. nih.gov The computed shielding constants (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ_iso. For improved accuracy, calculated shifts are often linearly scaled based on comparisons with experimental data for a set of known compounds. DFT has proven effective for predicting ²⁹Si NMR chemical shifts in various organosiloxane compounds with an average error as low as 3.4 ppm. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. In the harmonic approximation, these frequencies are obtained from the second derivatives of the energy with respect to atomic positions. Because this approximation neglects anharmonicity, calculated frequencies are often systematically higher than experimental values and are typically corrected using empirical scaling factors. arxiv.org These calculations can help assign specific peaks in an experimental spectrum to the vibrations of particular functional groups, such as the C-F, Si-O, C-O, and aromatic C-H stretching and bending modes in this compound.
| Nucleus | Typical Chemical Shift Range (ppm) (Experimental) | Typical DFT/GIAO Prediction Accuracy (MAE) | Notes for this compound |
| ¹H | Aromatic: 6.5-8.0; Si-CH₃: ~0.2; C-(CH₃)₃: ~1.0 | 0.1 - 0.2 ppm | Predictions are highly sensitive to conformation. |
| ¹³C | Aromatic: 110-160; Si-CH₃: ~0; C-(CH₃)₃: ~25; C-(CH₃)₃: ~20 | 1.0 - 5.0 ppm | The fluorine substituent will cause distinct shifts via coupling and electronic effects. |
| ²⁹Si | 10 - 30 (for TBDMS ethers) | 2.0 - 5.0 ppm | The chemical shift is sensitive to the electronic nature of the attached alkoxy group. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions at an atomistic level.
For a flexible molecule like this compound, MD simulations are ideal for performing a thorough conformational analysis. Key areas of flexibility include:
Rotation of the methyl groups on the silicon atom.
Conformational changes within the bulky tert-butyl group.
By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can sample the accessible conformational space and determine the relative populations and free energies of different conformers. researchgate.net This is particularly important because the bulky tert-butyldimethylsilyl group can induce significant steric interactions that favor specific conformations. researchgate.net
Furthermore, MD simulations can model the molecule's interactions with its environment. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, chloroform, or THF), one can study:
Solvation Structure: How solvent molecules arrange around the solute.
Hydrogen Bonding: Although the silyl ether itself is not a hydrogen bond donor, the oxygen and fluorine atoms can act as acceptors.
Intermolecular Interactions: In more concentrated simulations, the tendency of molecules to aggregate can be assessed by analyzing radial distribution functions and calculating the potential of mean force. nih.govnih.gov
| Dihedral Angle | Atoms Defining the Angle | Description of Motion | Expected Steric Influences |
| τ₁ | C(ipso)-O-Si-C(tert-butyl) | Rotation of the entire tert-butyldimethylsilyl group relative to the phenoxy plane. | Steric clash between the tert-butyl/methyl groups and the ortho-hydrogens of the phenyl ring. |
| τ₂ | C(ortho)-C(ipso)-O-Si | Rotation of the entire silyl ether group relative to the C-C bond of the phenyl ring. | Influenced by the planarity of the aromatic system. |
| τ₃ | O-Si-C(tert-butyl)-C(methyl) | Rotation of the tert-butyl group around the Si-C bond. | The bulky tert-butyl group prefers staggered conformations relative to the Si-O and Si-CH₃ bonds. |
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies
Quantitative Structure-Reactivity (or Selectivity) Relationship (QSRR/QSSR) models are statistical tools used to correlate the structural properties of molecules with their chemical reactivity, biological activity, or physical properties. nih.govmdpi.com These models are built on the principle that the properties of a chemical are a function of its molecular structure.
A typical QSRR study involves several steps:
Data Set Assembly: A series of related compounds (e.g., various substituted phenoxy silyl ethers) with measured experimental data (the dependent variable, such as reaction rate, retention time, etc.) is collected. researchgate.net
Descriptor Calculation: A large number of numerical "molecular descriptors" (the independent variables) are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological, geometric, and electronic (e.g., dipole moment, HOMO/LUMO energies calculated via quantum mechanics) properties.
Model Building: Statistical or machine learning methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the experimental property. mdpi.com
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the property for a set of compounds not used in model training).
For this compound, a QSRR study could be developed to predict properties like its hydrolytic stability or its retention time in gas or liquid chromatography. By including it in a data set with other silyl ethers, the model could identify the key structural features—such as the presence of the fluorine atom or the steric bulk of the tert-butyl group—that govern these properties. chemrxiv.org
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings, Number of Fluorine Atoms | Basic composition and size of the molecule. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Information about atomic connectivity and branching. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Three-dimensional size and shape. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms | Electron distribution, polarity, and frontier orbital reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability. |
Emerging Research Frontiers and Future Perspectives for Tert Butyl 3 Fluorophenoxy Dimethylsilane
Development of Novel Synthetic Transformations Utilizing tert-Butyl(3-fluorophenoxy)dimethylsilane
The tert-butyldimethylsilyl (TBDMS) ether group is a well-established protecting group for phenols due to its stability under a range of conditions and its selective removal. However, emerging research is focused on leveraging silyl (B83357) ethers as more than just passive protecting groups. For this compound, future synthetic transformations could exploit the electronic properties of the 3-fluorophenoxy moiety to modulate the reactivity of the silyl ether.
Research in this area could focus on:
Fluoride-Mediated Desilylation-Functionalization: The silicon-oxygen bond is susceptible to cleavage by fluoride (B91410) ions. Future research could develop one-pot methodologies where the fluoride-triggered deprotection of the phenol (B47542) is immediately followed by a subsequent reaction. The presence of the electron-withdrawing fluorine atom on the aromatic ring could influence the kinetics of this cleavage, potentially allowing for fine-tuned reactivity.
Cross-Coupling Reactions: While the C-O bond of the phenoxy group is generally stable, novel catalytic systems could enable the use of silyl ethers in cross-coupling reactions. Research into nickel or palladium-catalyzed transformations could unlock pathways for C-C or C-N bond formation directly from the silyl ether, offering a more atom-economical approach than traditional methods that require conversion to a halide or triflate.
Directed Ortho-Metalation: The fluorine atom and the silyloxy group could act as directing groups for ortho-lithiation or other metalation reactions on the aromatic ring. This would provide a regioselective route to further functionalized fluorinated aromatic compounds, which are valuable building blocks in medicinal chemistry and materials science.
Table 1: Potential Synthetic Transformations and Research Directions
| Transformation Type | Proposed Reagents/Catalysts | Potential Products | Research Focus |
|---|---|---|---|
| Desilylation-Alkylation | TBAF, Alkyl Halide | 3-Fluoroalkoxybenzenes | Optimization of one-pot procedures and substrate scope. |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Boronic Acid | 3-Substituted Fluorobiphenyls | Development of catalysts for C-O bond activation. |
| Directed Ortho-Metalation | n-BuLi, Electrophile | 2,3- or 2,5-Disubstituted Fluorophenols | Investigation of regioselectivity and functional group tolerance. |
Exploration of Unconventional Reactivity Pathways and Functional Group Compatibility
The interplay between the bulky tert-butyldimethylsilyl group and the electronically distinct fluorinated aromatic ring opens avenues for exploring unconventional reactivity. Future studies will likely investigate the subtle electronic effects of the meta-fluorine substituent on the stability and reactivity of the Si-O bond, as well as the compatibility of this moiety with a wider range of reaction conditions.
Key areas of exploration include:
Radical Chemistry: Investigating the behavior of this compound under radical conditions could lead to novel C-H functionalization or cross-coupling reactions. The stability of the silyl ether under these conditions would be a critical factor.
Photoredox Catalysis: The use of visible light photoredox catalysis could enable transformations that are not accessible through traditional thermal methods. The fluorinated aromatic ring may participate in single-electron transfer processes, opening up new reaction pathways.
Enzymatic Transformations: Biocatalysis offers a green and highly selective approach to chemical synthesis. Research into enzymes that can recognize and transform silyl ethers or fluorinated aromatics could lead to the development of novel, sustainable synthetic routes.
Integration into Sustainable Chemical Processes and Circular Economy Initiatives
The principles of green chemistry and the circular economy are driving a shift towards more sustainable chemical manufacturing. Silyl ethers, in general, are seen as having potential in this area due to the possibility of recycling the silicon-containing byproducts.
For this compound, future contributions to sustainable chemistry could include:
Development of Recyclable Protecting Groups: Research could focus on developing processes where the silylating agent used to form the silyl ether can be efficiently recovered and reused after the deprotection step.
Use in Solvent-Free or Green Solvent Systems: Investigating the utility of this compound in reactions that proceed in environmentally benign solvents (e.g., water, supercritical CO2) or under solvent-free conditions would enhance its green credentials.
Monomer for Degradable Polymers: Poly(silyl ether)s are a class of polymers that can be degraded under mild conditions, offering a more sustainable alternative to traditional non-degradable plastics. mdpi.comnih.gov While this specific molecule is a monomer, its structure could be incorporated into larger polymer chains, imparting specific properties due to the fluorinated aromatic group. The hydrolytic lability of the silyl ether linkage would be key to the material's degradability. mdpi.comnih.gov
Potential in Advanced Functional Materials and Nanotechnology
The unique combination of a flexible silyl ether linkage and a rigid, fluorinated aromatic group makes this compound an interesting candidate for the synthesis of advanced materials.
Future research in this domain could explore its use in:
Liquid Crystals: The fluorinated aromatic core is a common motif in liquid crystal design. By incorporating this unit into larger molecules, it may be possible to create new liquid crystalline materials with tailored properties.
Organic Electronics: Fluorinated aromatic compounds are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to tune electronic properties and improve device stability. This compound could serve as a precursor for such materials.
Self-Assembled Monolayers (SAMs): The silyloxy group can act as an anchor to hydroxylated surfaces like silica (B1680970) or metal oxides. The fluorinated tail would then be exposed, creating a hydrophobic and oleophobic surface. Such SAMs have applications in anti-fouling coatings, microelectronics, and biosensors.
Table 2: Potential Applications in Advanced Materials
| Material Class | Potential Role of the Compound | Desired Properties |
|---|---|---|
| Liquid Crystals | Precursor for mesogenic molecules | Thermal stability, specific phase behavior |
| Organic Electronics | Building block for active layer materials | Tunable HOMO/LUMO levels, improved charge transport |
| Self-Assembled Monolayers | Surface modification agent | Low surface energy, chemical inertness |
Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of new materials with desired properties. chemai.ioijsea.com
The integration of AI and ML with research on this compound could manifest in several ways:
Predicting Reactivity and Reaction Conditions: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. chemai.io For this compound, AI could predict its reactivity in various novel transformations and suggest suitable catalysts, solvents, and temperatures.
Designing Novel Materials: Generative AI models can design new molecules with specific target properties. By using the this compound scaffold as a starting point, AI could generate novel derivatives with enhanced properties for applications in materials science or medicine.
Automated Synthesis: AI-driven robotic platforms can automate the synthesis and testing of new compounds. Such platforms could be used to rapidly screen a wide range of reaction conditions for this molecule, accelerating the discovery of new synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl(3-fluorophenoxy)dimethylsilane, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves silylation of 3-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A base such as imidazole or triethylamine is used to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution. Key conditions include:
- Moisture control : Anhydrous solvents (e.g., DMF, THF) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the silylating agent.
- Reaction temperature : Typically conducted at 0–25°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product. Yield optimization requires monitoring by TLC or NMR for intermediate stability .
Q. How does this compound function as a protecting group in organic synthesis?
- Methodological Answer : The tert-butyldimethylsilyl (TBDMS) group protects hydroxyl functionalities by forming stable silyl ethers. The 3-fluoro substituent enhances electronic effects, influencing neighboring group participation in subsequent reactions. Key considerations:
- Stability : Resists hydrolysis under mild acidic/basic conditions but cleaved selectively using fluoride sources (e.g., TBAF or HF-pyridine).
- Applications : Used in carbohydrate, nucleoside, and polyol syntheses where regioselective protection is critical. Fluorine’s electronegativity may alter reaction pathways in glycosylation or phosphorylation steps .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-fluoro substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Fluorine’s strong electron-withdrawing nature activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This duality impacts Suzuki or Stille coupling efficiency, requiring tailored catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures.
- Steric Effects : The tert-butyl group creates steric hindrance, slowing transmetalation in cross-coupling. Computational studies (DFT) can predict optimal ligand-catalyst pairs to mitigate this. Comparative studies with chloro/iodo analogs show fluorine’s unique reactivity in meta-substituted systems .
Q. What analytical techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?
- Methodological Answer :
- NMR Spectroscopy :
- ¹⁹F NMR : Detects fluorine coupling (e.g., ³J coupling with aromatic protons). Chemical shifts (~-110 to -120 ppm) confirm substitution patterns.
- ¹H/¹³C NMR : Tert-butyl signals (δ ~1.0 ppm for CH₃, 18–25 ppm for quaternary C) and aromatic splitting patterns validate structure.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns distinguish silyl ethers from hydrolysis byproducts.
- Pitfalls : Hydrolysis during sample preparation may introduce silanol contaminants. Use deuterated solvents stored over molecular sieves to minimize this .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Modeling : Calculates transition states for silyl ether formation or cleavage, predicting activation energies and regioselectivity. For example, fluorine’s inductive effects lower LUMO energy in the aromatic ring, favoring nucleophilic aromatic substitution at specific positions.
- MD Simulations : Assess steric effects of the tert-butyl group in crowded reaction environments (e.g., polymer matrices or enzyme-active sites). These models guide solvent selection (e.g., low-polarity solvents to reduce steric clashes) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for silyl ether derivatives like this compound?
- Methodological Answer : Contradictory yields often arise from:
- Moisture Contamination : Trace water hydrolyzes TBDMSCl, reducing effective silylation. Reproduce reactions under strict anhydrous conditions (e.g., flame-dried glassware, Schlenk techniques).
- Substrate Purity : Impurities in 3-fluorophenol (e.g., dihydroxybenzene byproducts) compete for silylation. Pre-purify starting materials via recrystallization or distillation.
- Catalyst Variability : Commercial TBDMSCl batches may contain stabilizing agents (e.g., hexamethyldisilazane). Conduct control experiments with freshly distilled reagents .
Comparative Reactivity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
